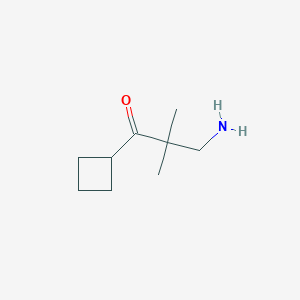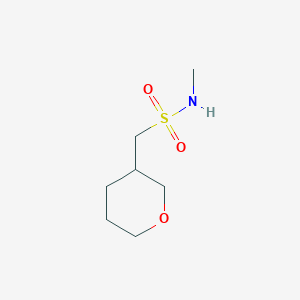![molecular formula C9H16F2N2 B13183447 3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-Azabicyclo[221]heptan-2-yl}-2,2-difluoropropan-1-amine is a complex organic compound featuring a bicyclic structure with a nitrogen atom and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperoxybenzoic acid (MCPBA) for epoxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substituting agents: Such as halogens or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can yield alcohols.
Applications De Recherche Scientifique
3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique bicyclic structure.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as increased stability or reactivity.
Biological Studies: It can be used to study the effects of bicyclic amines on biological systems, including their interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of fluorine atoms can enhance its binding affinity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride
- 2,7-Diazabicyclo[2.2.1]heptanes
- 3-Oxo-2-azabicyclo[2.2.1]heptan-2-carboxylic acid tert-butyl ester
Uniqueness
3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H16F2N2 |
|---|---|
Poids moléculaire |
190.23 g/mol |
Nom IUPAC |
3-(2-azabicyclo[2.2.1]heptan-2-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H16F2N2/c10-9(11,5-12)6-13-4-7-1-2-8(13)3-7/h7-8H,1-6,12H2 |
Clé InChI |
QCRADDBANKMAID-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CN2CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13183378.png)
![1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid](/img/structure/B13183381.png)

![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)




![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)


